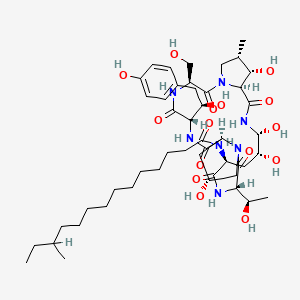
Deoxymulundocandin
概要
説明
Deoxymulundocandin is a lipohexapeptide and a potent antifungal antibiotic belonging to the echinocandin class. It is biosynthetically related to other echinocandins and is produced by certain filamentous fungi. This compound exhibits strong antifungal and immunomodulatory properties, making it a valuable compound in medical and scientific research .
準備方法
Synthetic Routes and Reaction Conditions
Deoxymulundocandin can be synthesized through a series of chemical reactions involving the assembly of its hexapeptide structure. The synthetic route typically involves the coupling of amino acids to form the hexapeptide backbone, followed by the addition of a lipophilic side chain. The reaction conditions often include the use of coupling reagents, protecting groups, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the fermentation of specific fungal strains, such as Aspergillus sydowii. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound. The purified product is then subjected to quality control measures to ensure its efficacy and safety .
化学反応の分析
Types of Reactions
Deoxymulundocandin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include modified hexapeptide derivatives with enhanced antifungal activity and improved pharmacokinetic properties. These derivatives are valuable for developing new antifungal therapies .
科学的研究の応用
作用機序
Deoxymulundocandin exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The compound’s immunomodulatory effects are mediated through its interaction with specific immune receptors and pathways, enhancing the body’s immune response against fungal infections .
類似化合物との比較
Deoxymulundocandin is unique among echinocandins due to its specific structural features and potent antifungal activity. Similar compounds in the echinocandin class include:
Caspofungin: A semisynthetic echinocandin used for treating invasive fungal infections.
Micafungin: Another semisynthetic echinocandin with a similar mechanism of action.
Anidulafungin: A semisynthetic ech
特性
IUPAC Name |
12-methyl-N-[11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-6-[1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOEEVOSDBARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H77N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















